Safracin B - 87578-99-2

Safracin B

Catalog Number: EVT-267109
CAS Number: 87578-99-2
Molecular Formula: C28H36N4O7
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EM 5519, also known as Safracin B, is an antitumor antibiotic.

Safracin A

  • Compound Description: Safracin A is a heterocyclic quinone antibiotic produced by Pseudomonas fluorescens A2-2. It exhibits antitumor activity against L1210 and P388 leukemias and B16 melanoma in mice. []
  • Relevance: Safracin A is structurally very similar to Safracin B, with the key difference being the absence of a hydroxyl group at the 21-position in Safracin A. Safracin B is considered 21-hydroxysafracin A. While both show antitumor activity, Safracin B demonstrates higher potency and lower toxicity compared to Safracin A. []

Ecteinascidin 743 (ET-743)

  • Compound Description: ET-743, also known as trabectedin (Yondelis®), is a potent antitumor drug originally isolated from the tunicate Ecteinascidia turbinata. It is commercially used for treating undifferentiated uterine sarcoma. [, , , ]
  • Relevance: ET-743 shares striking structural similarities with Safracin B, particularly in the tetrahydroisoquinoline core. This structural resemblance suggests a potential biosynthetic link between these compounds, with microbial metabolites potentially playing a role. Safracin B can be utilized as a starting material for the partial synthesis of ET-743, offering a more sustainable production method. [, , , ]

Renieramycin

  • Compound Description: Renieramycin is an analogue of ET-743 isolated from the sponges Reniera and Xestospongia. []
  • Relevance: The isolation of Renieramycin from sponges, along with the structural similarity it shares with ET-743 and Safracin B, further supports the idea that marine microorganisms could be involved in the biosynthesis of these complex molecules. []

Saframycin Mx1

  • Compound Description: Saframycin Mx1 is another member of the tetrahydroisoquinoline family of antibiotics. It is produced by Myxococcus xanthus. [, ]
  • Relevance: While Saframycin Mx1's exact structure is not specified in the provided abstracts, its classification as a tetrahydroisoquinoline antibiotic links it to Safracin B. The shared biosynthetic pathway and the fact that research on Saframycin Mx1 contributes to the understanding of tetrahydroisoquinoline biosynthesis make it relevant to Safracin B. [, ]

Saframycin A

  • Compound Description: Saframycin A is a potent antitumor antibiotic produced by Streptomyces lavendulae NRRL 11002. It possesses a pentacyclic core structure derived from alanine, glycine, and the unusual amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3-OH-5-Me-OMe-Tyr). [, ]
  • Relevance: Saframycin A is structurally related to Safracin B through their shared tetrahydroisoquinoline core. The study of Saframycin A biosynthesis, particularly the formation of its core structure, provides valuable insights into the potential biosynthetic pathways of similar compounds like Safracin B. [, , ]

3-Methyltyrosine

  • Compound Description: 3-Methyltyrosine is a precursor molecule in the biosynthesis of Saframycin A. []
  • Relevance: While not a direct analogue of Safracin B, 3-methyltyrosine is relevant due to its role in the biosynthesis of Saframycin A, a related tetrahydroisoquinoline antibiotic. Understanding the enzymes and mechanisms involved in 3-methyltyrosine's conversion to 3-hydroxy-5-methyltyrosine in Saframycin A's pathway could offer insights into the biosynthesis of similar structures in Safracin B. []

3-Hydroxy-5-methyltyrosine (3-OH-5-Me-Tyr)

  • Compound Description: 3-OH-5-Me-Tyr is a non-proteinogenic amino acid and a key precursor in the biosynthesis of Saframycin A. It is derived from 3-methyltyrosine through enzymatic hydroxylation. []
  • Relevance: Although not directly incorporated into Safracin B, the biosynthesis of 3-OH-5-Me-Tyr in the Saframycin A pathway is relevant. Both Saframycin A and Safracin B belong to the tetrahydroisoquinoline family, and studying the enzymes and modifications involved in creating the unusual amino acid components of Saframycin A may offer insights into the formation of similar structural motifs in Safracin B. []

3-Hydroxy-5-methyl-O-methyltyrosine (3-OH-5-Me-OMe-Tyr)

  • Compound Description: This is a modified amino acid and a direct precursor to the pentacyclic core of Saframycin A. It is formed by the methylation of 3-OH-5-Me-Tyr. []
  • Relevance: While not a constituent of Safracin B, the biosynthesis of 3-OH-5-Me-OMe-Tyr in the Saframycin A pathway is significant. The presence of modified tyrosine derivatives in Saframycin A suggests that similar unusual amino acids or related biosynthetic steps might be involved in producing the complex structure of Safracin B. []

Saframycin Y3

  • Compound Description: Saframycin Y3 is an aminated analog of Saframycin A. []
  • Relevance: This compound highlights the potential for modifying the Saframycin/Safracin scaffold to generate new analogs. The successful biosynthesis of Saframycin Y3 in Pseudomonas fluorescens, the natural producer of Safracin B, suggests the possibility of using similar engineering strategies to create novel Safracin B derivatives. []
Synthesis Analysis

Methods of Synthesis
The biosynthesis of Safracin B involves a gene cluster that encodes for polypeptides necessary for its production. This gene cluster directs the synthesis through a non-ribosomal peptide synthetase mechanism. In particular, the synthesis begins with the assembly of a tetrapeptide backbone, which is formed by the sequential incorporation of amino acids like alanine, glycine, and tyrosine .

The fermentation process typically involves culturing Pseudomonas fluorescens under specific conditions to optimize the yield of Safracin B. Parameters such as temperature, pH, and nutrient composition are crucial for maximizing production. Following fermentation, extraction methods such as liquid-liquid extraction with organic solvents (e.g., ethyl acetate) are employed to isolate Safracin B from the culture broth .

Molecular Structure Analysis

Structure Description
Safracin B has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₈H₂₁N₃O₄, and it features a tetrahydroisoquinoline core structure. The compound contains various substituents that contribute to its biological activity .

Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which help elucidate the arrangement of atoms within the molecule. The stereochemistry is also significant, as it influences the compound's interaction with biological targets .

Chemical Reactions Analysis

Reactions Involving Safracin B
Safracin B undergoes various chemical reactions that can modify its structure and enhance its biological properties. One notable reaction is the conversion of Safracin B to cyanosafracin B through nitration processes, which has been utilized in further synthetic applications, particularly in the production of ecteinascidin ET-743, an important anticancer agent .

Additionally, chemical modifications can include hydrolysis and reduction reactions that alter functional groups, potentially affecting the compound's pharmacological profile .

Mechanism of Action

Mechanism Description
The mechanism of action of Safracin B primarily involves its interaction with DNA and RNA synthesis pathways in cancer cells. It has been shown to inhibit topoisomerase II activity, leading to DNA strand breaks and ultimately triggering apoptosis in tumor cells .

In vitro studies reveal that Safracin B exhibits cytotoxic effects against various leukemia cell lines (e.g., L1210 and P388), demonstrating its potential as an effective chemotherapeutic agent . The precise molecular interactions are still under investigation but are believed to involve binding to specific cellular targets that disrupt normal cellular functions.

Physical and Chemical Properties Analysis

These properties influence its handling during synthesis and application in pharmaceutical formulations.

Applications

Scientific Applications
Safracin B has garnered attention for its potential applications in several fields:

  1. Antibiotic Development: Due to its antibacterial properties, it may serve as a template for developing new antibiotics.
  2. Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
  3. Biosynthetic Engineering: The genetic pathways involved in safracin biosynthesis offer opportunities for engineering microorganisms to produce novel derivatives with enhanced bioactivity .

Research continues into optimizing both the production processes and the therapeutic applications of Safracin B, highlighting its significance in medicinal chemistry and pharmacology.

Biosynthetic Pathways and Genetic Architecture

Nonribosomal Peptide Synthetase (NRPS) System in Safracin B Biosynthesis

Safracin B biosynthesis employs a multidomain NRPS machinery that assembles its tetrahydroisoquinoline scaffold from three amino acid precursors: L-alanine, glycine, and two modified tyrosine residues. This ATP-dependent system activates, loads, and condenses substrates through coordinated activity of catalytic domains distributed across multiple protein modules [1] [3].

Modular Organization of NRPS Clusters

The safracin NRPS complex comprises three synthetases (SacA, SacB, and SacC) organized into discrete catalytic modules. Each module contains minimally an adenylation (A) domain for substrate activation, a peptidyl carrier protein (PCP) domain for thioester-tethered intermediate shuttling, and a condensation (C) domain for peptide bond formation. Crucially, the termination module (SacC) incorporates a specialized Pictet-Spenglerase domain that catalyzes intramolecular cyclization to form the characteristic tetrahydroisoquinoline ring system [3] [6]. This domain architecture enables the system to perform both peptide assembly and cyclization without releasing intermediates.

Table 1: NRPS Modules in Safracin B Biosynthesis

SynthetaseModuleDomainsIntegrated SubstrateBiological Function
SacA1A-PCP-CL-AlanineChain initiation and elongation
SacB2A-PCP-CGlycinePeptide chain elongation
SacC3A-PCP-Pictet-Spenglerase3-Hydroxy-5-methyl-O-methyltyrosineCyclization and chain termination

Substrate Specificity of Adenylation Domains

Adenylation domains exhibit stringent substrate selectivity:

  • SacA Module 1: Specifically activates L-alanine (kcat = 12 min⁻¹; Km = 35 μM)
  • SacB Module 2: Highly selective for glycine (10-fold preference over alanine)
  • SacC Module 3: Exclusively recognizes 3-hydroxy-5-methyl-O-methyltyrosine, a tyrosine derivative premodified by tailoring enzymes [3] [6] [8]

ATP-PPi exchange assays confirmed these specificities, revealing evolutionary optimization for nonproteinogenic amino acid incorporation. The A domain in SacC contains a 23-Å deep binding pocket accommodating the methylated tyrosine side chain, as revealed by homology modeling [6] [10].

Iterative Module Utilization in Tetrapeptide Backbone Assembly

Contrary to classical colinear NRPS rules, module 3 (SacC) operates iteratively to incorporate two tyrosine derivatives. After initial condensation of alanine-glycine to dipeptidyl-SacB, the intermediate is transferred to SacC where it undergoes:

  • Condensation with first tyrosine derivative
  • Pictet-Spengler cyclization forming the B-ring
  • Reactivation of SacC to load second tyrosine derivative
  • Second condensation and cyclization forming the C-ring [3] [6]

This iteration generates the tetrapeptide backbone (Ala-Gly-Tyr-Tyr) without requiring a fourth module, representing an evolutionary adaptation for compact gene cluster architecture.

Post-Assembly Line Tailoring Enzymes

Following tetrapeptide assembly, specialized tailoring enzymes structurally mature the safracin scaffold:

Oxidative Modifications by FAD-Dependent Monooxygenases

The FAD-dependent monooxygenase SacJ (EC 1.14.14.1) catalyzes stereospecific hydroxylation at C-21 of the nascent tetrahydroisoquinoline core. This oxidation:

  • Requires molecular oxygen and NADPH cofactors
  • Generates a reactive hemiaminal intermediate
  • Precedes N-methylation by creating the substrate geometry essential for subsequent modifications [1] [7]

Gene knockout studies (ΔsacJ) result in accumulation of non-hydroxylated intermediates lacking antitumor activity, confirming SacJ's essential role [1].

N-Methylation Catalyzed by SAM-Dependent Transferases

The S-adenosylmethionine (SAM)-dependent methyltransferase SacI (EC 2.1.1.-) installs the N12-methyl group:

  • Exhibits strict regiospecificity for secondary amines
  • Utilizes a conserved His237-Glu203 catalytic dyad for methyl transfer
  • Has kcat = 4.2 min⁻¹ and Km = 18 μM for demethylsafracin B [1] [2]

Structural analysis reveals a 15-Å deep hydrophobic substrate-binding tunnel that positions the amine group adjacent to SAM's methyl moiety [5].

Safracin B Biosynthetic Gene Cluster (BGC sac) Organization

The 17.5-kb BGC sac in Pseudomonas fluorescens A2-2 exhibits a complex genetic architecture optimized for coordinated expression [1] [7].

Divergent Operon Structures (sacABCDEFGHK and sacIJ)

The cluster contains two divergently transcribed operons regulated by opposing promoters (Pa and Pi):

  • sacABCDEFGHK operon (8 genes): Encodes NRPS core enzymes (SacA, SacB, SacC), precursor modification enzymes, and the efflux transporter SacK
  • sacIJ operon (2 genes): Contains tailoring enzymes SacI (methyltransferase) and SacJ (monooxygenase) [1] [5]

Table 2: Functional Annotation of BGC sac Genes

GeneProtein Size (aa)Predicted FunctionOperon
sacA1,842NRPS Module 1 (Ala activation)sacABCDEFGHK
sacB1,507NRPS Module 2 (Gly activation)sacABCDEFGHK
sacC1,652NRPS Module 3 (Tyr*/Pictet-Spenglerase)sacABCDEFGHK
sacI298SAM-dependent N-methyltransferasesacIJ
sacJ314FAD-dependent monooxygenasesacIJ
sacK582Membrane-bound deacylasesacABCDEFGHK

Promoter analysis revealed two nod-box sequences in the Pi promoter region, indicating regulation by the LysR-type transcriptional activator MexT [1].

Role of Transposase Fragments in Cluster Evolution

Flanking transposase pseudogenes (tnpA fragments) suggest horizontal acquisition via past transposition events:

  • Left-flanking fragment shares 92% identity with ISPspST3 from Pseudomonas sp. P482
  • Right-flanking fragment homologous to ISPsy7 from P. syringae pv. tomato [1] [7]

These elements likely facilitated cluster mobilization between soil pseudomonads and myxobacteria, explaining the evolutionary divergence between safracin and the structurally related saframycin MX1 in Myxococcus xanthus [6] [7].

Properties

CAS Number

87578-99-2

Product Name

Safracin B

IUPAC Name

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

Molecular Formula

C28H36N4O7

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1

InChI Key

GKUZBRIJGIGFKC-DODRDYGUSA-N

SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Solubility

Soluble in DMSO

Synonyms

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

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